Sulbenicilline

Vue d'ensemble

Description

La sulbenicilline est un antibiotique de la famille des pénicillines, remarquable pour son utilisation en association avec la dibekacine. Elle appartient à la classe des composés antibactériens β-lactames et se caractérise par un cycle bêta-lactame distinctif. Ce composé est essentiel dans les soins de santé primaires pour ses puissantes propriétés bactéricides et sa large distribution .

Applications De Recherche Scientifique

Sulbenicillin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of beta-lactam chemistry and reactivity.

Biology: Employed in studies of bacterial resistance mechanisms and beta-lactamase enzyme activity.

Medicine: Used in clinical research for the treatment of bacterial infections, particularly those caused by Pseudomonas aeruginosa.

Industry: Utilized in the development of new antibacterial agents and in the study of drug delivery systems

Mécanisme D'action

Target of Action

Sulbenicillin, like other penicillins, primarily targets the bacterial cell wall . The cell wall plays a crucial role in maintaining the structural integrity of bacteria, making it an effective target for antibiotics .

Mode of Action

Sulbenicillin is characterized by a distinctive beta-lactam ring, which is key to its mode of action . It inhibits bacterial cell wall synthesis, leading to cell destruction . This mechanism is effective against a broad spectrum of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by sulbenicillin is the synthesis of the bacterial cell wall . By inhibiting this process, sulbenicillin disrupts the structural integrity of the bacteria, leading to cell death . The downstream effects include the eradication of bacterial infections.

Result of Action

The result of sulbenicillin’s action is the destruction of bacterial cells, leading to the eradication of bacterial infections . By inhibiting cell wall synthesis, sulbenicillin causes the bacteria to lose their structural integrity and ultimately leads to cell death .

Analyse Biochimique

Biochemical Properties

Sulbenicillin is characterized by a distinctive beta-lactam ring . This structure plays a significant role in its biochemical reactions, particularly in its interaction with bacterial cell wall synthesis enzymes . The compound inhibits these enzymes, leading to cell destruction . This mechanism is effective against a broad spectrum of bacteria .

Cellular Effects

The primary cellular effect of Sulbenicillin is the inhibition of bacterial cell wall synthesis . This action disrupts the normal processes within the bacterial cell, leading to cell destruction . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this disruption of cell wall synthesis .

Molecular Mechanism

Sulbenicillin exerts its effects at the molecular level through its distinctive beta-lactam ring . This structure allows it to bind to and inhibit the enzymes involved in bacterial cell wall synthesis . The inhibition of these enzymes leads to cell destruction, demonstrating the molecular mechanism of Sulbenicillin .

Temporal Effects in Laboratory Settings

Like other antibiotics, its effects are likely to be time-dependent, with longer exposure times leading to increased bacterial cell destruction .

Dosage Effects in Animal Models

It is generally understood that the effects of antibiotics in animal models can vary with dosage, with higher dosages typically leading to increased bacterial cell destruction .

Metabolic Pathways

As a penicillin antibiotic, it is likely to be involved in pathways related to bacterial cell wall synthesis .

Transport and Distribution

Like other antibiotics, it is likely to be distributed throughout the body via the circulatory system .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the site of bacterial cell wall synthesis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La sulbenicilline est synthétisée par une série de réactions chimiques impliquant le cycle bêta-lactame. La voie de synthèse implique généralement l'acylation de l'acide 6-aminopénicillanique avec du chlorure de phénylsulfonyl-acétyle dans des conditions contrôlées. La réaction est réalisée dans un solvant organique tel que le dichlorométhane, et le produit est purifié par cristallisation .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des réactions chimiques similaires à celles du laboratoire. Le processus est optimisé pour un rendement et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) .

Analyse Des Réactions Chimiques

Types de réactions

La sulbenicilline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit pour former les sulfures correspondants.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle bêta-lactame.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Sulfures.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans les études de la chimie et de la réactivité des bêta-lactames.

Biologie : Employée dans les études des mécanismes de résistance bactérienne et de l'activité enzymatique de la bêta-lactamase.

Médecine : Utilisée dans la recherche clinique pour le traitement des infections bactériennes, en particulier celles causées par Pseudomonas aeruginosa.

Industrie : Utilisée dans le développement de nouveaux agents antibactériens et dans l'étude des systèmes d'administration de médicaments

Mécanisme d'action

La this compound exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) de la membrane cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, qui est essentielle à l'intégrité de la paroi cellulaire. Cela conduit à la lyse et à la mort des bactéries. Le cycle bêta-lactame est crucial pour ce mécanisme, car il imite le substrat naturel des PBP .

Comparaison Avec Des Composés Similaires

La sulbenicilline est comparée à d'autres antibiotiques bêta-lactames tels que :

Pénicilline G : La this compound a un spectre d'activité plus large.

Ampicilline : La this compound est plus efficace contre Pseudomonas aeruginosa.

Carbenicilline : La this compound a une meilleure stabilité et une meilleure efficacité.

Liste des composés similaires

- Pénicilline G

- Ampicilline

- Carbenicilline

- Ticarcilline

- Pipéracilline

La this compound se démarque par son utilisation en association avec la dibekacine et son activité accrue contre certaines souches bactériennes .

Propriétés

IUPAC Name |

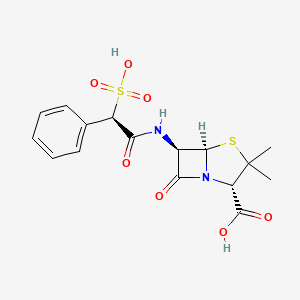

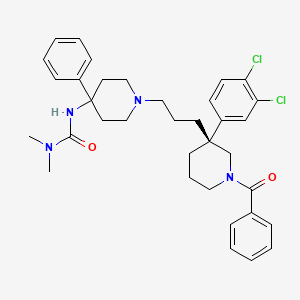

3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETQIUPBHQNHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860408 | |

| Record name | 3,3-Dimethyl-7-oxo-6-[2-phenyl(sulfo)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41744-40-5 | |

| Record name | Sulbenicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sulbenicillin exert its antibacterial effect?

A1: Sulbenicillin, like other beta-lactam antibiotics, targets the peptidoglycan layer of bacterial cell walls. [, , ] It inhibits the transpeptidases responsible for peptidoglycan synthesis, leading to cell wall weakening and eventual lysis. [] This process is particularly effective against gram-negative bacteria like Pseudomonas aeruginosa. [, ]

Q2: What is the molecular formula and weight of Sulbenicillin?

A4: While the provided research papers don't explicitly state the molecular formula and weight, they highlight its close structural relation to Carbenicillin, differing only in the acyl side chain. [, ] Sulbenicillin possesses a sulfobenzyl group as its acyl side chain. [, ]

Q3: How stable is Sulbenicillin in biological fluids like bile?

A5: Studies show that Sulbenicillin's stability in bile, particularly human gallbladder bile, is limited, with significant activity loss observed after 3 days of storage. [] Its stability in common duct bile varies, potentially influenced by factors like pH and bile acid concentration. []

Q4: How does the stability of Sulbenicillin compare to other antibiotics like Cefacetrile in bile?

A6: Research indicates that both Sulbenicillin and Cefacetrile exhibit reduced stability in human gallbladder bile after 3 days. [] In common duct bile, their stability is variable, with Cefacetrile's 7th-day activity correlating with bile acid concentration. []

Q5: How is Sulbenicillin administered, and what are its typical serum concentrations?

A7: Sulbenicillin is administered intravenously or intramuscularly. [, , , , ] Following a 2g intramuscular dose, peak plasma levels reach around 53-57 µg/ml after 1 hour. [] Intravenous administration of 5g results in peak serum concentrations of 181 mcg/ml in individuals with normal renal function and 216 mcg/ml in those with impaired renal function. []

Q6: What is the half-life of Sulbenicillin?

A8: The elimination half-life of Sulbenicillin is approximately 1.47-1.62 hours in elderly individuals. [] In individuals with normal renal function, it is around 1.1 hours, while those with impaired renal function exhibit a half-life exceeding 2 hours. []

Q7: How is Sulbenicillin metabolized and excreted?

A9: Sulbenicillin is primarily excreted unchanged in the urine, with approximately 77.72% of the dose recovered in urine over 12 hours. [] Its major metabolite is α-sulfobenzylpenicilloic acid, found in urine at levels usually below 5% of the administered dose. []

Q8: How well does Sulbenicillin penetrate into bronchial secretions?

A10: Sulbenicillin achieves therapeutically relevant concentrations in bronchial secretions, with a mean peak concentration of 3.60 µg/ml observed 4 hours post-administration. [] This characteristic makes it suitable for treating respiratory tract infections. []

Q9: Does Sulbenicillin cross the placental barrier?

A11: Yes, Sulbenicillin crosses the placental barrier, achieving detectable concentrations in umbilical cord blood and amniotic fluid. [] Following a 2,000 mg intramuscular dose, the highest umbilical cord blood concentrations (approximately 25 micrograms/ml) were reached between 1 and 3 hours post-administration. []

Q10: Does Sulbenicillin penetrate the cerebrospinal fluid?

A12: Research suggests that Sulbenicillin's penetration into cerebrospinal fluid is limited, making it potentially insufficient for treating intracranial infections when administered systemically alone. []

Q11: What types of infections is Sulbenicillin effective against?

A13: Sulbenicillin demonstrates efficacy against various infections, including those caused by Pseudomonas aeruginosa, Klebsiella, and pencillinase-producing staphylococci. [] It is particularly valuable for treating respiratory tract infections, urinary tract infections, and biliary tract infections. [, , , , , ]

Q12: Is Sulbenicillin effective against mucoid and non-mucoid strains of Pseudomonas aeruginosa?

A14: Yes, Sulbenicillin exhibits in vitro antibacterial activity against both mucoid and non-mucoid strains of Pseudomonas aeruginosa. [] Notably, it shows superior activity compared to Carbenicillin against these strains. []

Q13: Are there bacterial strains resistant to Sulbenicillin?

A16: Yes, bacterial resistance to Sulbenicillin has been observed. [, ] Some strains of Pseudomonas aeruginosa display resistance to Sulbenicillin, which can also impact the effectiveness of SCE-129, a related antibiotic. []

Q14: Does resistance to Sulbenicillin confer cross-resistance to other antibiotics?

A17: Cross-resistance between Sulbenicillin and Carbenicillin has been observed, particularly in strains of Escherichia coli carrying R plasmids encoding beta-lactamases. [] This cross-resistance is attributed to the structural similarities between these two penicillins. []

Q15: What are the potential toxic effects of Sulbenicillin?

A18: While generally well-tolerated, Sulbenicillin can cause side effects like other penicillins. [, ] In some cases, it may lead to a decrease in red blood cell count and hemoglobin content. [] Transient elevations in liver enzymes have also been observed. []

Q16: Are there significant differences in the toxicity of Sulbenicillin across different species?

A19: Yes, significant species differences in Sulbenicillin toxicity exist. [] Notably, dogs exhibit higher biliary excretion and liver accumulation of Sulbenicillin, making them more susceptible to hepatotoxicity compared to other species like rats, monkeys, and humans. []

Q17: How does Sulbenicillin interact with other antibiotics like Gentamicin?

A20: Studies on the combined administration of Sulbenicillin and Gentamicin in rats revealed alterations in pharmacokinetic parameters. [] Pretreatment with Gentamicin shortened Sulbenicillin's serum half-life, while post-treatment prolonged it. [] These interactions highlight the importance of careful dosage adjustments when combining these antibiotics. []

Q18: Does Sulbenicillin affect platelet function?

A21: Yes, Sulbenicillin, like Carbenicillin, can inhibit platelet aggregation and the release reaction. [] Interestingly, its major metabolite, α-sulfobenzylpenicilloic acid, exhibits a more potent inhibitory effect on platelet function. []

Q19: What analytical techniques are used to study and quantify Sulbenicillin?

A22: Various analytical methods, including high-performance liquid chromatography (HPLC) [, , ], liquid chromatography-mass spectrometry (LC-MS) [], and microbiological assays [] are employed to characterize, quantify, and monitor Sulbenicillin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-3-((2-bromophenyl)amino)prop-2-en-1-one](/img/structure/B1681103.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)

![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)

![2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B1681116.png)